(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group, a thiazole ring, a furan ring, and an acrylonitrile group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with furan-2-carbaldehyde and malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The furan ring and acrylonitrile group contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,5-Dichlorophenyl)-thiazol-2-yl]-3-furan-2-yl-acrylonitrile
- 2-[4-(2,4-Dichlorophenyl)-thiazol-2-yl]-3-thiophen-2-yl-acrylonitrile
- 2-[4-(2,4-Dichlorophenyl)-thiazol-2-yl]-3-pyridin-2-yl-acrylonitrile
Uniqueness
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile is unique due to its combination of a dichlorophenyl group, a thiazole ring, a furan ring, and an acrylonitrile group. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H8Cl2N2OS |
---|---|
Molecular Weight |
347.2g/mol |
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-11-3-4-13(14(18)7-11)15-9-22-16(20-15)10(8-19)6-12-2-1-5-21-12/h1-7,9H/b10-6+ |
InChI Key |
XAXJUOOEPRHAQL-UXBLZVDNSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
SMILES |
C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.